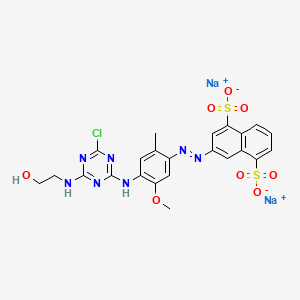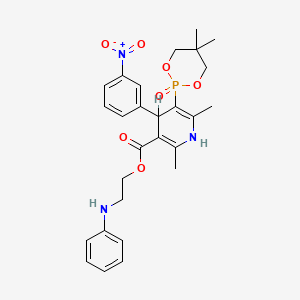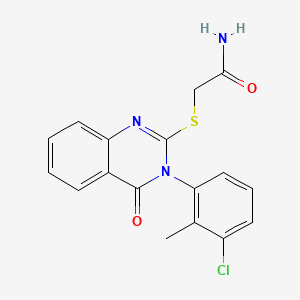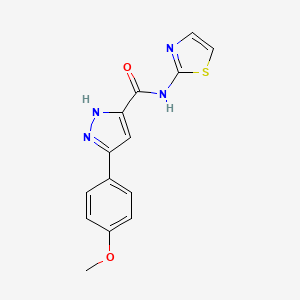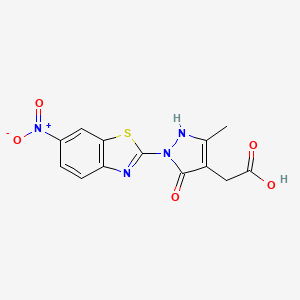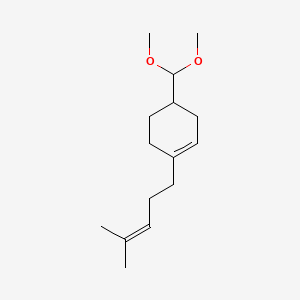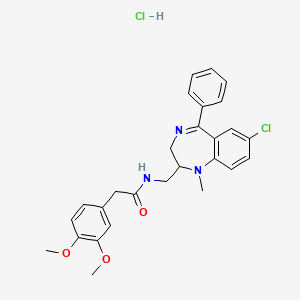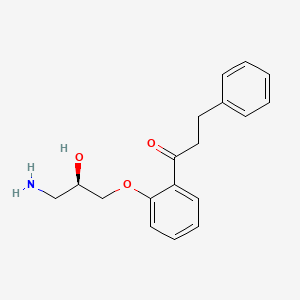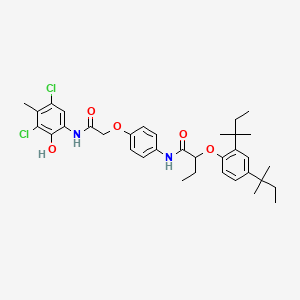
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide is a complex organic compound with a molecular formula of C27H37Cl2NO3 . This compound is known for its unique chemical structure, which includes multiple functional groups such as phenoxy, dichloro, and hydroxy groups. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide involves multiple steps. The starting materials typically include 2,4-bis(tert-pentyl)phenol and 3,5-dichloro-2-hydroxy-p-toluidine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated products.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dichloro groups may produce dechlorinated derivatives .
Aplicaciones Científicas De Investigación
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-p-tolyl)butyramide
- 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
94109-73-6 |
|---|---|
Fórmula molecular |
C35H44Cl2N2O5 |
Peso molecular |
643.6 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[2-(3,5-dichloro-2-hydroxy-4-methylanilino)-2-oxoethoxy]phenyl]butanamide |
InChI |
InChI=1S/C35H44Cl2N2O5/c1-9-28(44-29-17-12-22(34(5,6)10-2)18-25(29)35(7,8)11-3)33(42)38-23-13-15-24(16-14-23)43-20-30(40)39-27-19-26(36)21(4)31(37)32(27)41/h12-19,28,41H,9-11,20H2,1-8H3,(H,38,42)(H,39,40) |
Clave InChI |
YISSXYXYPLFKGN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
